Cas no 15580-32-2 (3-Oxo-3-(phenylamino)propanoic acid)

3-Oxo-3-(phenylamino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Oxo-3-(phenylamino)propanoic acid
- 3-ANILINO-3-OXOPROPANOIC ACID
- Propanoic acid,3-oxo-3-(phenylamino)-
- 3-Anilino-3-oxopropanoic acid ,
- malanilic acid
- malon anilic acid
- malonic acid monoanilide
- malonic acid monophenylamide
- N-phenyl-malonamic acid
- NOJXRHBIVBIMQY-UHFFFAOYSA-N
- CS-0320882
- HMS2326K22
- MLS000594350
- CHEMBL1213476
- AKOS000276996
- 2-(phenyl-carbamoyl)-acetic acid
- Oprea1_838003
- 3-Oxo-3-(phenylamino)propanoicacid
- HMS1364D04
- Malonanilic acid
- 15580-32-2
- A856569
- Propanoic acid, 3-oxo-3-(phenylamino)-
- 2-(phenylcarbamoyl)acetic acid
- 8D-126
- MFCD00201977
- FT-0691592
- SCHEMBL175602
- SR-01000401437-1
- DTXSID20292541
- SR-01000401437
- Bionet2_000070
- NSC83576
- A1-00727
- NSC-83576
- SMR000126530
- N-Phenylmalonamic acid
- AZ9MWA2R47
- DB-085718
-
- MDL: MFCD00201977
- インチ: InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
- InChIKey: NOJXRHBIVBIMQY-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CC(NC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 179.05800
- どういたいしつりょう: 179.058
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.34
- ふってん: 456.5°Cat760mmHg
- フラッシュポイント: 229.9°C
- 屈折率: 1.616
- PSA: 66.40000
- LogP: 1.17280
3-Oxo-3-(phenylamino)propanoic acid セキュリティ情報
3-Oxo-3-(phenylamino)propanoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-Oxo-3-(phenylamino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB268023-250 mg |
3-Anilino-3-oxopropanoic acid; . |
15580-32-2 | 250mg |
€183.00 | 2023-04-26 | ||
Alichem | A019118846-1g |
3-Oxo-3-(phenylamino)propanoic acid |
15580-32-2 | 95% | 1g |
787.05 USD | 2021-06-16 | |
1PlusChem | 1P001OP0-100mg |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 100mg |
$60.00 | 2023-12-21 | ||
1PlusChem | 1P001OP0-1g |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 90% | 1g |
$761.00 | 2025-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1460-1g |
N-Phenyl-malonamic acid |
15580-32-2 | 95% | 1g |
¥2605.69 | 2024-04-20 | |
A2B Chem LLC | AA77860-1g |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 90% | 1g |
$640.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1236618-100mg |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 95% | 100mg |
$175 | 2025-02-19 | |
eNovation Chemicals LLC | Y1236618-250mg |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 95% | 250mg |
$195 | 2025-02-19 | |
eNovation Chemicals LLC | Y1236618-1g |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 95% | 1g |
$400 | 2025-02-26 | |
eNovation Chemicals LLC | Y1236618-500mg |
Propanoic acid, 3-oxo-3-(phenylamino)- |
15580-32-2 | 95% | 500mg |
$270 | 2025-02-19 |
3-Oxo-3-(phenylamino)propanoic acid 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-Oxo-3-(phenylamino)propanoic acidに関する追加情報
Introduction to 3-Oxo-3-(phenylamino)propanoic acid (CAS No. 15580-32-2)
3-Oxo-3-(phenylamino)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 15580-32-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework with both an oxo group and a phenylamino substituent, has garnered attention for its potential applications in drug discovery and molecular biology research. The precise arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The compound’s structure consists of a propanoic acid backbone modified at the third carbon position by both an oxygen atom (forming an α-keto acid moiety) and an amino group attached to a phenyl ring. This bifunctional nature allows for diverse chemical transformations, including condensation reactions, cyclization, and nucleophilic additions, which are pivotal in constructing heterocyclic scaffolds prevalent in modern medicinal chemistry.
In recent years, 3-Oxo-3-(phenylamino)propanoic acid has been explored as a precursor in the development of novel therapeutic agents. Its incorporation into peptide mimetics and enzyme inhibitors has shown promise in preclinical studies. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity by serving as substrates or transition-state analogs. The phenylamino group, in particular, contributes to favorable pharmacokinetic properties such as enhanced solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 3-Oxo-3-(phenylamino)propanoic acid is its role in the synthesis of bioactive molecules targeting neurological disorders. Researchers have leveraged its structural features to develop potential candidates for treating conditions like Alzheimer’s disease and Parkinson’s disease. The α-keto acid moiety can be further functionalized to introduce chiral centers or aromatic systems that interact with biological targets with high specificity. Additionally, the phenyl ring provides a scaffold for electronic tuning, enabling fine-tuning of binding affinities and selectivity.
The compound’s utility extends beyond small-molecule drug design into the realm of biomaterials and biodegradable polymers. Its ability to undergo controlled polymerization reactions makes it a candidate for developing sustainable materials with applications in tissue engineering and drug delivery systems. Recent advancements in green chemistry have highlighted its compatibility with biocatalytic processes, reducing the environmental footprint of synthetic routes while maintaining high yields and purity standards.
From a synthetic chemistry perspective, 3-Oxo-3-(phenylamino)propanoic acid exemplifies the elegance of multi-functionalized building blocks. Its preparation typically involves strategic modifications of simpler precursors, often employing palladium-catalyzed cross-coupling reactions or enzymatic resolutions to achieve high enantioselectivity. These synthetic methodologies align with the growing emphasis on sustainable and scalable production processes in pharmaceutical manufacturing.
The pharmacological relevance of this compound is further underscored by its investigation as a modulator of metabolic pathways. Studies suggest that derivatives may influence key enzymes involved in glucose metabolism or lipid biosynthesis, offering potential therapeutic benefits for metabolic syndromes. The phenylamino group’s interaction with heme-containing proteins has also been explored, revealing possible applications in anti-inflammatory therapies.
In conclusion, 3-Oxo-3-(phenylamino)propanoic acid (CAS No. 15580-32-2) represents a versatile and pharmacologically relevant molecule with broad applications across medicinal chemistry, biomaterials science, and biotechnology. Its unique structural attributes enable diverse synthetic manipulations and biological interactions, positioning it as a cornerstone in the development of next-generation therapeutics. As research continues to uncover new derivatives and applications, this compound is poised to remain at the forefront of innovation in chemical biology.
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